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Abstract
This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the structural, electronic, and thermodynamic properties of 3-
Anilino-1-propanol. This molecule, possessing both a flexible aliphatic chain and an aromatic

moiety, presents an interesting case for theoretical investigation, with potential applications in

medicinal chemistry and materials science. This document details the prevalent computational

methodologies, outlines the expected nature of the quantitative data derived from such studies,

and provides a framework for interpreting these results in conjunction with experimental

findings. While a complete set of published theoretical data for this specific molecule is not

readily available in the public domain, this guide establishes a robust protocol for performing

and analyzing such calculations, thereby empowering researchers to conduct their own in-

depth studies.

Introduction
3-Anilino-1-propanol is an organic molecule characterized by an aniline group linked to a

propanol chain. This bifunctional nature allows for a variety of intermolecular interactions,

including hydrogen bonding, and imparts a degree of conformational flexibility. Understanding

the three-dimensional structure, electronic properties, and vibrational frequencies of this

molecule is crucial for predicting its reactivity, designing derivatives with tailored properties, and

interpreting experimental spectroscopic data.
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Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

have emerged as powerful tools for investigating molecular systems at the atomic level. These

methods allow for the accurate prediction of a wide range of molecular properties, offering

insights that can be challenging or impossible to obtain through experimental means alone.

This guide focuses on the application of these computational techniques to 3-Anilino-1-
propanol.

Computational Methodology
The primary approach for the quantum chemical study of medium-sized organic molecules like

3-Anilino-1-propanol is Density Functional Theory (DFT). This method offers a favorable

balance between computational cost and accuracy.

Key Experimental and Computational Protocols
Software: A variety of quantum chemistry software packages can be used for these

calculations, including but not limited to Gaussian, ORCA, and GAMESS.

Methodology:

Geometry Optimization: The first step in any quantum chemical study is to find the minimum

energy structure of the molecule. This is achieved through geometry optimization, where the

positions of the atoms are systematically varied until the forces on them are negligible. For 3-
Anilino-1-propanol, this would involve exploring different conformers arising from the

rotation around the C-C and C-N single bonds.

Frequency Calculations: Once the optimized geometry is obtained, a frequency calculation is

performed. This serves two purposes:

It confirms that the optimized structure is a true minimum on the potential energy surface

(i.e., no imaginary frequencies).

It provides the theoretical vibrational frequencies, which can be compared with

experimental infrared (IR) and Raman spectra.

Electronic Property Calculations: With the optimized geometry, various electronic properties

can be calculated. These include:
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Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding

the molecule's reactivity. The energy of the HOMO is related to the ionization potential,

while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap provides

an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the

charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-

poor (electrophilic) regions.

Mulliken Atomic Charges: These calculations partition the total molecular charge among

the individual atoms, providing insight into the polarity of different bonds.

Thermodynamic Properties: The frequency calculation also yields thermodynamic properties

such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a

given temperature.

Level of Theory and Basis Set:

A widely used and well-validated level of theory for this type of molecule is the B3LYP

functional. This is a hybrid functional that combines Becke's three-parameter exchange

functional with the Lee-Yang-Parr correlation functional.

The choice of basis set is also critical. A Pople-style basis set, such as 6-31G(d,p), is a

common and appropriate choice for initial studies. This basis set includes polarization functions

(d on heavy atoms and p on hydrogen atoms) which are important for describing the

anisotropic electron distribution in molecules with heteroatoms and lone pairs. For more

accurate calculations, a larger basis set like 6-311++G(d,p) could be employed.

Data Presentation
Quantitative data from quantum chemical calculations should be presented in a clear and

organized manner to facilitate analysis and comparison. The following tables illustrate how

such data for 3-Anilino-1-propanol would be structured.

Table 1: Optimized Geometrical Parameters (Illustrative)
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Parameter Bond/Angle
Calculated Value
(B3LYP/6-31G(d,p))

Experimental Value

Bond Lengths (Å) C1-C2 Value Value

C2-C3 Value Value

C3-O Value Value

N-C(aryl) Value Value

N-C(alkyl) Value Value

**Bond Angles (°) ** C1-C2-C3 Value Value

C2-C3-O Value Value

C(aryl)-N-C(alkyl) Value Value

Dihedral Angles (°) C1-C2-C3-O Value Value

C(aryl)-N-C(alkyl)-C Value Value

Note: Experimental values would ideally be obtained from X-ray crystallography or microwave

spectroscopy. In the absence of direct experimental data for 3-Anilino-1-propanol,
comparison could be made with data for structurally similar compounds.

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)
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Property Calculated Value (B3LYP/6-31G(d,p))

Electronic Properties

Energy of HOMO (eV) Value

Energy of LUMO (eV) Value

HOMO-LUMO Gap (eV) Value

Dipole Moment (Debye) Value

Thermodynamic Properties (298.15 K)

Zero-Point Vibrational Energy (kcal/mol) Value

Enthalpy (kcal/mol) Value

Gibbs Free Energy (kcal/mol) Value

Entropy (cal/mol·K) Value

Table 3: Calculated Vibrational Frequencies and Assignments (Illustrative)

Mode
Calculated
Frequency (cm⁻¹)

Experimental
Frequency (cm⁻¹)

Assignment

ν1 Value Value O-H stretch

ν2 Value Value N-H stretch

ν3 Value Value Aromatic C-H stretch

ν4 Value Value Aliphatic C-H stretch

ν5 Value Value C=C aromatic stretch

ν6 Value Value C-N stretch

ν7 Value Value C-O stretch

Note: Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-

31G(d,p)) to better match experimental values. Experimental data would be obtained from FT-
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IR and Raman spectroscopy.

Mandatory Visualizations
Diagrams are essential for visualizing complex relationships and workflows in computational

chemistry.
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Input Preparation

Quantum Chemical Calculation

Data Analysis and Interpretation

Define Molecular Structure
(3-Anilino-1-propanol)
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[https://www.benchchem.com/product/b1268279#quantum-chemical-calculations-for-3-
anilino-1-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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